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Introduction
Evacetrapib is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP),

a key player in reverse cholesterol transport.[1][2] CETP facilitates the transfer of cholesteryl

esters from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins,

such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for

triglycerides.[3][4] Inhibition of CETP by Evacetrapib leads to significant alterations in the

lipoprotein profile, most notably a substantial increase in HDL cholesterol (HDL-C) and a

decrease in LDL cholesterol (LDL-C) levels.[5][6][7] However, the qualitative changes in

lipoprotein subspecies, which may influence their functional properties, are of critical interest for

understanding the complete impact of CETP inhibition.

These application notes provide a detailed overview of the techniques used to analyze the

changes in lipoprotein subspecies following treatment with Evacetrapib. This document

includes a summary of the quantitative changes observed in clinical studies, detailed

experimental protocols for key analytical methods, and visualizations of the relevant biological

pathways and experimental workflows.
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Quantitative Effects of Evacetrapib on Lipoprotein
Subspecies and Apolipoproteins
Treatment with Evacetrapib results in significant dose-dependent changes across a range of

lipoprotein and apolipoprotein parameters. The following tables summarize the placebo-

adjusted mean percent changes from baseline observed in clinical trials.

Table 1: Effect of Evacetrapib Monotherapy on Lipoprotein Subspecies and Apolipoproteins

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://www.benchchem.com/product/b612230?utm_src=pdf-body
https://www.benchchem.com/product/b612230?utm_src=pdf-body
https://www.benchchem.com/product/b612230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyte Dose

Mean Percent
Change from
Baseline (Placebo-
Adjusted)

Reference

HDL Cholesterol

(HDL-C)
30 mg/d +53.6% to +128.8% [6]

100 mg/d +87% [5]

500 mg/d up to +128.8% [6]

600 mg +86.8% [5]

LDL Cholesterol (LDL-

C)
30 mg/d -13.6% to -35.9% [6]

100 mg/d -29% [5]

500 mg/d up to -35.9% [6]

600 mg -28.6% [5]

HDL Subspecies

HDL1
130 mg/d (+

Atorvastatin 40mg)

Dramatically

Increased

HDL2
130 mg/d (+

Atorvastatin 40mg)

Dramatically

Increased

HDL3 (small, dense)
130 mg/d (+

Atorvastatin 40mg)
-27%

Preβ-1 HDL
130 mg/d (+

Atorvastatin 40mg)
-36%

LDL Subspecies

Total LDL Particles

(LDL-P)
500 mg/d up to -54% [8]

Small LDL Particles

(sLDL)
500 mg/d up to -95% [8]
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Lipoprotein(a) [Lp(a)] 500 mg/d up to -40% [8]

Apolipoproteins

Apolipoprotein A-I

(ApoA-I)
600 mg +41.7% [5]

Apolipoprotein A-II

(ApoA-II)
600 mg +18.5% [5]

Apolipoprotein B

(ApoB)
600 mg -26.1% [5]

Apolipoprotein E

(ApoE)
600 mg +74.1% [5]

ApoB/ApoA-I Ratio 600 mg -56.5% [5]

Table 2: Effect of Evacetrapib in Combination with Statins on Lipoprotein Subspecies and

Apolipoproteins
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Analyte
Evacetrapib Dose +
Statin

Mean Percent
Change from
Baseline (Statin
Monotherapy-
Adjusted)

Reference

HDL Cholesterol

(HDL-C)

100 mg/d +

Simvastatin 40mg/d
+78.5% to +88.5% [6]

100 mg/d +

Atorvastatin 20mg/d
+78.5% to +88.5% [6]

100 mg/d +

Rosuvastatin 10mg/d
+78.5% to +88.5% [6]

LDL Cholesterol (LDL-

C)

100 mg/d +

Simvastatin 40mg/d
-11.2% to -13.9% [6]

100 mg/d +

Atorvastatin 20mg/d
-11.2% to -13.9% [6]

100 mg/d +

Rosuvastatin 10mg/d
-11.2% to -13.9% [6]

LDL Subspecies

Total LDL Particles

(LDL-P)
100 mg/d + Statin -22% [8]

Small LDL Particles

(sLDL)
100 mg/d + Statin -60% [8]

Lipoprotein(a) [Lp(a)] 100 mg/d + Statin -31% [8]

Mechanism of Action of Evacetrapib
Evacetrapib inhibits CETP, which mediates the transfer of cholesteryl esters from HDL to

ApoB-containing lipoproteins. This inhibition results in an accumulation of larger, cholesteryl

ester-rich HDL particles and a reduction in LDL particles. The following diagram illustrates the

central role of CETP in lipoprotein metabolism and the impact of its inhibition by Evacetrapib.
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Mechanism of Evacetrapib via CETP Inhibition.

Experimental Protocols
The analysis of lipoprotein subspecies is crucial for a comprehensive understanding of the

effects of Evacetrapib. The following are detailed protocols for key experimental techniques

that can be employed.

Sequential Density Ultracentrifugation for Lipoprotein
Fractionation
This protocol allows for the separation of major lipoprotein classes based on their density.

Materials:

Human plasma (EDTA-anticoagulated)
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Potassium bromide (KBr)

Saline solution (0.9% NaCl)

Ultracentrifuge (e.g., Beckman Optima series) and appropriate rotors (e.g., SW 41 Ti)

Ultracentrifuge tubes (e.g., Polyallomer tubes)

Tube slicer or syringe with a long needle

Protocol:

VLDL Isolation (d < 1.006 g/mL):

Adjust the density of 3 mL of plasma to 1.006 g/mL by adding a KBr solution.

Carefully overlay with 9 mL of a 1.006 g/mL KBr/saline solution.

Centrifuge at 40,000 rpm for 18 hours at 15°C.

Aspirate the top layer containing VLDL.

LDL Isolation (1.006 g/mL < d < 1.063 g/mL):

Adjust the density of the infranatant from the VLDL spin to 1.063 g/mL with a concentrated

KBr solution.

Overlay with a 1.063 g/mL KBr/saline solution.

Centrifuge at 40,000 rpm for 20 hours at 15°C.

Aspirate the top layer containing LDL.

HDL Isolation (1.063 g/mL < d < 1.21 g/mL):

Adjust the density of the infranatant from the LDL spin to 1.21 g/mL with solid KBr.

Overlay with a 1.21 g/mL KBr/saline solution.
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Centrifuge at 40,000 rpm for 24 hours at 15°C.

Aspirate the top layer containing HDL.

Dialysis:

Dialyze each isolated lipoprotein fraction against a saline-EDTA buffer (pH 7.4) at 4°C for

24 hours with multiple buffer changes to remove KBr.

Quantification:

Determine the cholesterol and protein content of each fraction using commercially

available enzymatic assays and protein quantification assays (e.g., BCA assay).
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Plasma Sample

Adjust density to 1.006 g/mL
Ultracentrifugation (18h)

Isolate VLDL (top layer)

Infranatant 1

Dialysis of all fractions

Adjust density to 1.063 g/mL
Ultracentrifugation (20h)

Isolate LDL (top layer)

Infranatant 2

Adjust density to 1.21 g/mL
Ultracentrifugation (24h)

Isolate HDL (top layer)

Quantify Cholesterol & Protein

Click to download full resolution via product page

Sequential Ultracentrifugation Workflow.
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Native Polyacrylamide Gel Electrophoresis (PAGE) for
HDL Subspecies Analysis
Native PAGE separates lipoprotein particles based on their size and charge, allowing for the

resolution of HDL subspecies.

Materials:

Isolated HDL fraction or whole plasma

Native PAGE precast gels (e.g., 4-20% gradient)

Tris-Glycine native running buffer

Native sample buffer

Protein standards of known molecular weight

Staining solution (e.g., Coomassie Blue or Sudan Black B)

Destaining solution

Gel imaging system

Protocol:

Sample Preparation:

Mix 10-20 µg of HDL protein or 5-10 µL of plasma with native sample buffer. Do not heat

or add reducing agents.

Gel Electrophoresis:

Assemble the electrophoresis apparatus and fill the inner and outer chambers with cold

(4°C) Tris-Glycine native running buffer.

Load the samples and protein standards into the wells.
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Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front reaches the

bottom of the gel.

Staining and Destaining:

For protein visualization, stain the gel with Coomassie Blue for 1 hour and then destain

with an appropriate destaining solution until the protein bands are clearly visible against a

clear background.

For lipid visualization, stain with Sudan Black B solution overnight and destain with 70%

ethanol.

Image Analysis:

Scan the gel using a gel imaging system.

Use densitometry software to quantify the relative abundance of each HDL subspecies

(e.g., HDL2b, 2a, 3a, 3b, 3c, and preβ-HDL).

Two-Dimensional (2D) Gel Electrophoresis for High-
Resolution HDL Subspecies Separation
2D gel electrophoresis provides higher resolution by separating HDL particles based on charge

in the first dimension and size in the second dimension.[9]

Materials:

Isolated HDL fraction

Agarose for the first dimension

Gradient polyacrylamide gel (e.g., 4-20%) for the second dimension

Electrophoresis buffers for both dimensions

Electroblotting apparatus and PVDF membrane

Primary antibodies (e.g., anti-ApoA-I)
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system for chemiluminescence

Protocol:

First Dimension (Charge Separation):

Cast a 0.7% agarose gel.

Apply the HDL sample to the gel.

Run the electrophoresis in a horizontal apparatus.

Second Dimension (Size Separation):

Excise the lane from the agarose gel and place it at the top of a gradient polyacrylamide

gel.

Run the second dimension electrophoresis as described for native PAGE.

Western Blotting:

Transfer the separated proteins from the 2D gel to a PVDF membrane using a wet or

semi-dry transfer system.[10][11]

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1

hour.

Incubate the membrane with the primary antibody (e.g., rabbit anti-human ApoA-I)

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.
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Detection and Analysis:

Apply the chemiluminescent substrate and capture the image using a chemiluminescence

imaging system.

Analyze the spot patterns to identify changes in the distribution of ApoA-I among different

HDL subspecies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Lipoprotein Particle Size and Concentration
NMR spectroscopy is a high-throughput method for quantifying the concentration and size of

lipoprotein particles.[12][13]

Materials:

Plasma or serum samples

NMR spectrometer (e.g., 400 MHz) equipped with a clinical analyzer

Specialized software for lipoprotein analysis (e.g., LipoProfile®)

Protocol:

Sample Preparation:

Thaw plasma or serum samples at room temperature.

Transfer an aliquot (typically 200-400 µL) to an NMR tube.

NMR Data Acquisition:

Acquire one-dimensional proton (¹H) NMR spectra at a controlled temperature (e.g.,

37°C).

The signals from the terminal methyl groups of lipids within the lipoprotein particles are of

primary interest.
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Data Analysis:

Use specialized software to deconvolute the complex NMR signal from the lipid methyl

groups.

The software compares the sample's NMR signal to a library of reference spectra from

isolated lipoprotein subclasses to determine the concentration of each subclass.

The weighted-average particle size for VLDL, LDL, and HDL is calculated from the sum of

the diameter of each subclass multiplied by its relative concentration.

Conclusion
The analysis of lipoprotein subspecies provides critical insights into the qualitative changes

induced by Evacetrapib, beyond the standard lipid panel. The protocols outlined in these

application notes describe robust methods for the detailed characterization of these changes. A

combination of these techniques will allow researchers and drug development professionals to

build a comprehensive understanding of the impact of CETP inhibition on lipoprotein

metabolism and its potential implications for cardiovascular health. While Evacetrapib's clinical

development was halted due to a lack of efficacy in reducing cardiovascular events, the

detailed analysis of its effects on lipoprotein subspecies remains valuable for understanding the

complex biology of HDL and for the development of future lipid-modifying therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein
that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure -
PMC [pmc.ncbi.nlm.nih.gov]

2. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein
that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure -
PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b612230?utm_src=pdf-body
https://www.benchchem.com/product/b612230?utm_src=pdf-body
https://www.benchchem.com/product/b612230?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3220285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3220285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3220285/
https://pubmed.ncbi.nlm.nih.gov/21957197/
https://pubmed.ncbi.nlm.nih.gov/21957197/
https://pubmed.ncbi.nlm.nih.gov/21957197/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Effects of the cholesteryl ester transfer protein inhibitor evacetrapib on lipoproteins,
apolipoproteins and 24-h ambulatory blood pressure in healthy adults - PMC
[pmc.ncbi.nlm.nih.gov]

6. Effects of the CETP inhibitor evacetrapib administered as monotherapy or in combination
with statins on HDL and LDL cholesterol: a randomized controlled trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. drc.bmj.com [drc.bmj.com]

8. Evacetrapib alone or in combination with statins lowers lipoprotein(a) and total and small
LDL particle concentrations in mildly hypercholesterolemic patients - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Native-native 2D gel electrophoresis for HDL subpopulation analysis - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. ahajournals.org [ahajournals.org]

To cite this document: BenchChem. [Application Notes and Protocols: Analyzing Lipoprotein
Subspecies Changes with Evacetrapib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612230#techniques-for-analyzing-lipoprotein-
subspecies-changes-with-evacetrapib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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